2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole
Description
Properties
CAS No. |
1337919-16-0 |
|---|---|
Molecular Formula |
C5H3BrIN3S |
Molecular Weight |
343.97 g/mol |
IUPAC Name |
2-bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C5H3BrIN3S/c1-2-3(7)10-5(8-2)11-4(6)9-10/h1H3 |
InChI Key |
MNCYTVRKMQWBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)SC(=N2)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[2,1-b]thiadiazole Core
The core is commonly synthesized by cyclization of 5-substituted-1,3,4-thiadiazol-2-amine derivatives with chloroacetaldehyde under reflux in aqueous media. For example, 5-bromo-1,3,4-thiadiazol-2-amine reacts with chloroacetaldehyde (50% aqueous solution) at reflux temperature for 10–20 hours to yield 2-bromoimidazo[2,1-b]thiadiazole intermediates with yields ranging from 14% to 20% (Table 1).
Introduction of the Methyl Group at Position 6
The methyl substituent at position 6 is typically introduced via alkylation or by using methyl-substituted precursors during the initial thiadiazole synthesis. Specific details on methylation steps are less frequently reported but are implied in synthetic routes that start from 6-methyl-substituted thiadiazole amines or via methylation of the imidazo-thiadiazole core.
Halogenation: Bromination and Iodination
Selective halogenation is crucial for installing bromine at position 2 and iodine at position 5. Halogenation is often performed using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) under mild conditions in dry solvents such as dimethylformamide (DMF) at room temperature, typically for 4–16 hours in the absence of light to prevent side reactions.
Purification and Characterization
The crude products are purified by flash chromatography on silica gel using solvent gradients such as ethyl acetate:hexane or dichloromethane mixtures. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR)
- Mass spectrometry (MS)
- Elemental analysis
Typical NMR data for related compounds show characteristic aromatic proton signals around δ 7.2–7.6 ppm, confirming the heterocyclic framework.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The cyclization step requires prolonged reflux to ensure complete conversion, with yields generally modest (14–20%) due to side reactions and purification losses.
- Halogenation reactions proceed efficiently at room temperature in DMF, with NBS and NIS providing regioselective substitution at C-2 and C-5 positions respectively.
- The presence of the methyl group at position 6 can influence the electronic properties and reactivity of the heterocyclic core, necessitating careful control of reaction conditions during halogenation to avoid over-substitution or degradation.
- Purification by flash chromatography is essential to isolate the pure compound, with typical solvents including ethyl acetate/hexane or dichloromethane mixtures.
- Characterization data such as NMR and MS confirm the structure and substitution pattern, supporting the successful preparation of the target compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 demonstrates higher electrophilic reactivity compared to the iodine at position 5, attributed to steric accessibility and electronic effects. This allows selective substitution under controlled conditions:
Reactions typically occur in polar aprotic solvents (DMF, DMSO) at 80–120°C, with yields ranging from 60–85%.
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:
Cyclization and Ring-Opening Reactions
The fused thiadiazole-imidazole system undergoes cyclization with bifunctional nucleophiles:
| Reagents | Conditions | Products |
|---|---|---|
| 1,2-Diaminoethane | Reflux in ethanol, 12 hrs | Tricyclic imidazo[2,1-b]thiadiazolo[3,4-e]pyrazine derivatives |
| 2-Aminoethanol | Toluene, 100°C, 8 hrs | Oxazolo-fused heterocycles |
These products show enhanced binding to DNA gyrase in antibacterial assays.
Oxidation and Reduction Reactions
Controlled oxidation modifies the thiadiazole sulfur atom:
Comparative Reactivity of Halogens
The bromine and iodine atoms exhibit distinct reactivity profiles:
| Position | Electrophilicity | Preferred Reactions | Leaving Group Ability |
|---|---|---|---|
| C2 (Br) | High | Nucleophilic substitution, cross-coupling | Moderate (Br⁻) |
| C5 (I) | Moderate | Oxidative insertion, radical reactions | Excellent (I⁻) |
Experimental studies indicate that iodine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, while bromine’s electronegativity enhances its role in SNAr mechanisms.
Scientific Research Applications
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine and iodine in the target compound provide distinct reactivity profiles. Bromine at position 2 (as in ) facilitates nucleophilic substitution, while iodine’s larger atomic radius may hinder such reactions but enhance hydrophobic interactions.
- Synthetic Flexibility : The cyclopropyl and benzyl groups in analogs like compound 122 and IV are introduced via ketone condensations or cross-coupling reactions, whereas the target compound’s methyl group at position 6 is typically added via alkylation.
Physicochemical Properties
Key Observations :
- Melting Points : The rigid thiadiazole core contributes to high melting points (>250°C) across analogs. The target compound’s iodine substituent likely reduces crystallinity compared to brominated derivatives.
- Spectroscopic Features: The C≡N stretch in 5-cyanomethyl derivatives (2250 cm⁻¹) and C-Cl stretches (750 cm⁻¹) in chlorophenyl analogs provide distinct IR signatures compared to the target compound’s C-Br and N-H stretches.
Key Observations :
- Anticancer Activity : The target compound’s iodine substituent may enhance DNA-binding affinity compared to brominated analogs like compound 122, though direct activity data are lacking.
- Antitubercular Specificity : Carbaldehyde derivatives (e.g., 6c) show high antitubercular activity, suggesting that electron-withdrawing groups at position 5 favor mycobacterial targeting.
Biological Activity
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is a compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by a fused imidazole-thiadiazole ring system with various substituents that influence its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃BrIN₃S |
| SMILES | CC1=C(N2C(=N1)SC(=N2)Br)I |
| InChI | InChI=1S/C5H3BrIN3S/c1-2... |
| Predicted Collision Cross Section (CCS) | 145.2 Ų (for [M+H]+) |
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways .
Case Study: Antitubercular Activity
A synthesis and evaluation study reported that certain derivatives showed promising antitubercular activity against Mycobacterium tuberculosis, with some compounds achieving a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL . The presence of specific substituents on the imidazo-thiadiazole core was found to enhance this activity.
Anticancer Activity
Imidazo[2,1-b][1,3,4]thiadiazole derivatives have also been investigated for their anticancer potential. A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines including murine leukemia and human T-lymphocyte cells. The structure-activity relationship (SAR) analysis indicated that modifications on the thiadiazole ring significantly influenced the compound's anticancer efficacy .
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR study revealed that the cytotoxicity of these compounds is positively correlated with the number of halogen substituents and negatively correlated with certain steric factors. For example:
| Descriptor | Influence on Activity |
|---|---|
| Number of Cl atoms | Positive |
| Geometric distance between N atoms | Negative |
Additional Biological Activities
Beyond antimicrobial and anticancer properties, research has also identified antioxidant activities associated with imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds have shown potential in scavenging free radicals and reducing oxidative stress in various biological systems .
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Bromine/Iodine : Electron-withdrawing halogens enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
- Methyl Group : Steric hindrance at position 6 may reduce off-target binding, as observed in analogues like 6-methyl derivatives .
Methodology : Synthesize positional isomers and compare bioactivity profiles using molecular docking (e.g., AutoDock Vina) and pharmacokinetic assays .
Data Contradictions: How to resolve discrepancies in reported anticancer efficacy across studies?
Q. Potential Causes :
- Purity Variability : Impurities ≥5% (e.g., dehalogenated byproducts) skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affect IC₅₀. Standardize protocols per CLSI guidelines .
Recommendation : Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .
Advanced Computational Integration: Can in silico methods predict novel derivatives with enhanced activity?
Yes , via:
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding stability (e.g., with EGFR or PARP-1) .
- Machine Learning (ML) : Train models on datasets of imidazothiadiazole derivatives to prioritize synthetic targets .
Case Study : ICReDD’s hybrid approach combines quantum mechanics (QM) for reaction prediction and experimental feedback loops for rapid optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
